(5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine
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Overview
Description
(5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine is a chemical compound with the molecular formula C10H8F2N2O It is characterized by the presence of a difluorophenyl group attached to an oxazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine typically involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of a base to form the oxazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction parameters and product specifications.
Chemical Reactions Analysis
Types of Reactions
(5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles like sodium azide are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for the development of new drugs targeting specific diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanamine
- (5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl)methanamine
- (5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine exhibits unique properties due to the presence of the difluorophenyl group. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various research applications.
Properties
Molecular Formula |
C10H8F2N2O |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine |
InChI |
InChI=1S/C10H8F2N2O/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10/h1-3,5H,4,13H2 |
InChI Key |
LBEFUTGHHVLWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN |
Origin of Product |
United States |
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